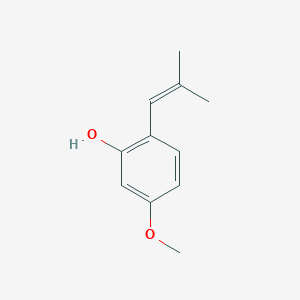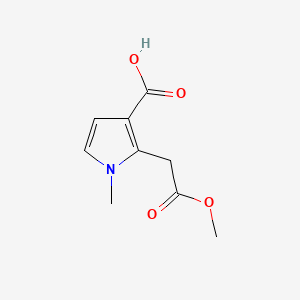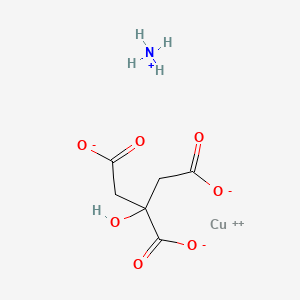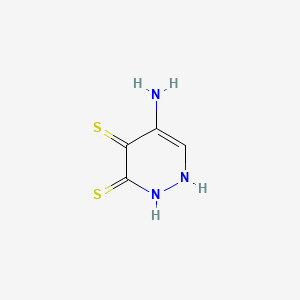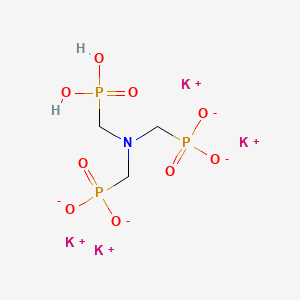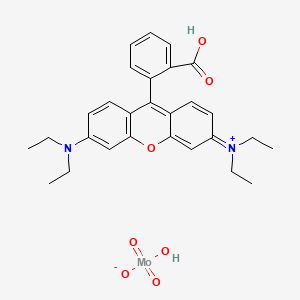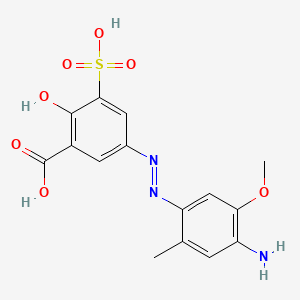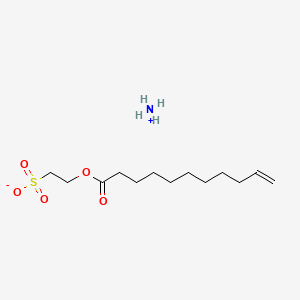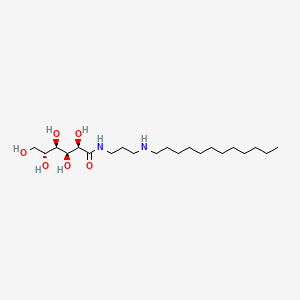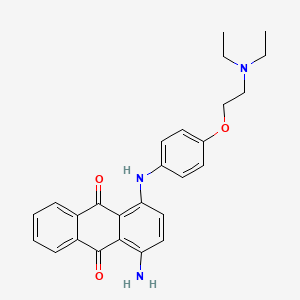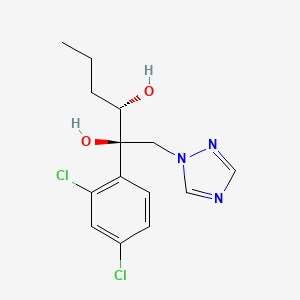
2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that features a combination of a hexanediol backbone, a dichlorophenyl group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. The process may start with the preparation of the hexanediol backbone, followed by the introduction of the dichlorophenyl group and the triazole ring. Common reagents and catalysts used in these reactions include:
Hexanediol: Starting material for the backbone.
2,4-Dichlorophenyl: Introduced through electrophilic aromatic substitution.
1H-1,2,4-Triazole: Formed via cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as antifungal or antibacterial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the triazole ring may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Hexanediol: Lacks the dichlorophenyl and triazole groups.
2-(2,4-Dichlorophenyl)-1H-1,2,4-triazole: Lacks the hexanediol backbone.
Other Triazole Derivatives: May have different substituents and properties.
Uniqueness
The uniqueness of 2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
107659-55-2 |
|---|---|
Formule moléculaire |
C14H17Cl2N3O2 |
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
(2R,3S)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexane-2,3-diol |
InChI |
InChI=1S/C14H17Cl2N3O2/c1-2-3-13(20)14(21,7-19-9-17-8-18-19)11-5-4-10(15)6-12(11)16/h4-6,8-9,13,20-21H,2-3,7H2,1H3/t13-,14-/m0/s1 |
Clé InChI |
ORSQPADWPNBMRM-KBPBESRZSA-N |
SMILES isomérique |
CCC[C@@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O)O |
SMILES canonique |
CCCC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


